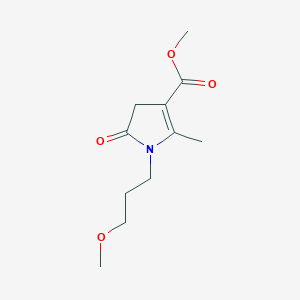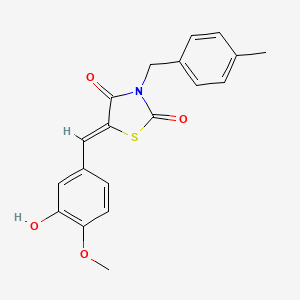
5-(3-hydroxy-4-methoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione
描述
5-(3-hydroxy-4-methoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, also known as thioflavin T (ThT), is a small molecule dye that is widely used in scientific research. ThT is a fluorescent probe that has a high affinity for amyloid fibrils, which are protein aggregates that are associated with a number of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ThT has been used in a variety of applications to study the formation, structure, and function of amyloid fibrils.
作用机制
ThT binds to the beta-sheet structure of amyloid fibrils through hydrophobic and hydrogen bonding interactions. The binding of ThT to amyloid fibrils results in a significant increase in fluorescence intensity, which can be measured using a variety of spectroscopic techniques.
Biochemical and physiological effects:
ThT has been shown to have minimal effects on cellular viability and metabolism at low concentrations. However, at high concentrations, ThT can induce toxicity and cell death. ThT has also been shown to interact with other proteins and enzymes, which can affect their function and activity.
实验室实验的优点和局限性
ThT is a widely used and well-established probe for the study of amyloid fibrils. It is relatively inexpensive and easy to use, and can be measured using a variety of spectroscopic techniques. However, ThT has limitations in that it only binds to beta-sheet structures and may not detect all types of amyloid fibrils. Additionally, ThT can interfere with the function of some proteins and enzymes, which can affect experimental results.
未来方向
1. Development of new probes with higher affinity and specificity for amyloid fibrils.
2. Study of the effects of ThT on cellular metabolism and viability.
3. Development of new imaging techniques for the visualization of amyloid fibrils in vivo.
4. Investigation of the role of amyloid fibrils in disease pathogenesis and progression.
5. Development of new therapeutic strategies for the treatment of amyloid-related diseases.
科学研究应用
ThT has been widely used in scientific research to study the formation and structure of amyloid fibrils. It has been used to monitor the kinetics of amyloid fibril formation, to determine the binding affinity of small molecules to amyloid fibrils, and to study the effects of mutations on amyloid fibril formation. ThT has also been used in imaging studies to visualize amyloid fibrils in vivo.
属性
IUPAC Name |
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-12-3-5-13(6-4-12)11-20-18(22)17(25-19(20)23)10-14-7-8-16(24-2)15(21)9-14/h3-10,21H,11H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRZYCILIOVGEX-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)O)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)O)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



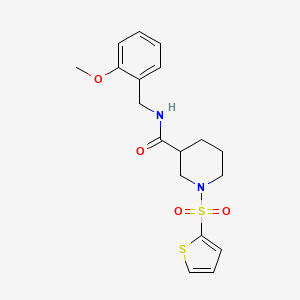
![N-(4-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4849830.png)
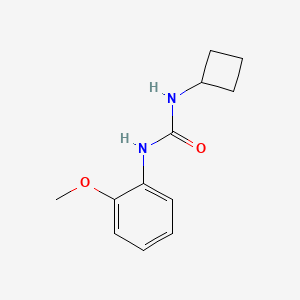
![N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4849843.png)
![5-bromo-N-{4-[(diethylamino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849849.png)
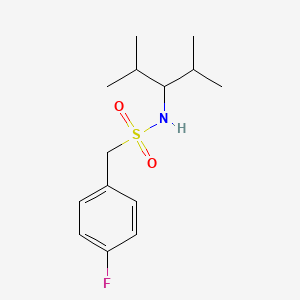
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4849855.png)
![6-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4849864.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4849867.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide](/img/structure/B4849881.png)
![1-(2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4849883.png)
![2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4849892.png)
![6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4849896.png)
